tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate: is a chemical compound with the molecular formula C12H24N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, an aminocyclohexyl moiety, and a methylcarbamate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-3-aminocyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It can serve as a model compound for investigating the interactions between carbamates and biological molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate
- tert-butyl (4-aminocyclohexyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate exhibits unique reactivity due to the position of the aminocyclohexyl group. This positional difference can influence the compound’s chemical behavior and its interactions with biological molecules .
Properties
CAS No. |
1782817-59-7 |
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Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)9-10-6-5-7-11(14)8-10/h10-11H,5-9,14H2,1-4H3 |
InChI Key |
AJLFJNFEZGEOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCC(C1)N |
Purity |
95 |
Origin of Product |
United States |
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